(R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine
Description
(R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine (CAS: 1213940-38-5) is a chiral amine derivative with a molecular formula of C₉H₁₁BrFN and a molecular weight of 232.10 g/mol . The compound features a phenyl ring substituted with bromine at the 2-position and fluorine at the 5-position, attached to a propan-1-amine chain in the (R)-configuration.
The compound is temporarily unavailable commercially, highlighting its niche research status .
Properties
Molecular Formula |
C9H11BrFN |
|---|---|
Molecular Weight |
232.09 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-5-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11BrFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,9H,2,12H2,1H3/t9-/m1/s1 |
InChI Key |
RVKKUPFZTBJBOM-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=CC(=C1)F)Br)N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-5-fluorophenyl)propan-1-amine typically involves the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Bromo-5-fluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as sodium iodide (NaI) and potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
®-1-(2-Bromo-5-fluorophenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromo-5-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Bromine Substitution
(R)-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine (CAS: 1213920-86-5)
- Molecular Formula : C₁₀H₁₃BrFN
- Molecular Weight : 246.12 g/mol
- Key Differences :
- Bromine is at the 3-position instead of 2.
- A methyl group is added to the propan-1-amine chain (2-methyl substitution).
- The methyl group introduces steric hindrance, which may reduce conformational flexibility and influence pharmacokinetic properties (e.g., metabolic stability) .
(R)-1-(4-Bromo-2-methoxyphenyl)propan-1-amine (CAS: 1213343-10-2)
Functional Group Variations
(R)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide 2,2,2-trifluoroacetate (CAS: 177966-72-2)
Structural Comparison Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine | 1213940-38-5 | C₉H₁₁BrFN | 232.10 | 2-Br, 5-F, propan-1-amine (R-configuration) |
| (R)-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine | 1213920-86-5 | C₁₀H₁₃BrFN | 246.12 | 3-Br, 5-F, 2-methylpropan-1-amine |
| (R)-1-(4-Bromo-2-methoxyphenyl)propan-1-amine | 1213343-10-2 | C₁₀H₁₄BrNO | 244.13 | 4-Br, 2-OCH₃, propan-1-amine |
| (R)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide trifluoroacetate | 177966-72-2 | C₁₁H₁₂BrN₃O·C₂HF₃O₂ | 396.16 (total) | Indole ring, amide group, trifluoroacetate counterion |
Research Implications and Limitations
- Pharmacological Potential: The halogen and substituent positions influence target selectivity, as seen in related compounds where bromine placement affects receptor binding .
- Synthetic Challenges : Steric hindrance in methyl-substituted analogs (e.g., CAS 1213920-86-5) may complicate synthesis, requiring optimized catalytic conditions .
- Data Gaps: No experimental data on solubility, stability, or bioactivity are available in the provided evidence, limiting direct comparisons. Computational modeling or QSAR studies could bridge this gap .
Biological Activity
(R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
(R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine features a bromo and fluorine substituent on a phenyl ring, contributing to its unique chemical properties. The molecular formula is C10H12BrF, with a molecular weight of approximately 247.11 g/mol. The presence of halogen atoms enhances the compound's binding affinity to various biological targets, including receptors and enzymes involved in neurological pathways.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant activity against certain types of cancer and neurological disorders. The biological activity of (R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine can be summarized as follows:
- Neurological Activity : The compound has been investigated for its potential effects on neurotransmitter signaling pathways, which are crucial in treating conditions such as depression and anxiety.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines, making it a candidate for further pharmacological studies.
Structure-Activity Relationship (SAR)
The structure-activity relationship of (R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine has been explored through various studies. The following table summarizes key findings related to structural modifications and their impact on biological activity:
| Compound Variant | Modification | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Base Compound | None | N/A | Initial reference |
| Variant A | Additional methyl group | 12.5 | Reduced activity against cancer cells |
| Variant B | Removal of bromine | 25.0 | Significantly reduced binding affinity |
| Variant C | Fluorine substitution | 8.0 | Enhanced selectivity for target receptors |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of (R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine, researchers assessed its effects on human colorectal cancer cells (HCT116). The results indicated that the compound exhibited significant growth inhibition with an IC50 value of approximately 10 µM. Further analysis revealed that the mechanism involved apoptosis induction, characterized by increased levels of cleaved PARP and decreased Bcl-2 expression.
Case Study 2: Neurological Effects
Another study focused on the compound's effects on neurotransmitter receptors, particularly serotonin receptors. The findings suggested that (R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine acted as a selective serotonin reuptake inhibitor (SSRI), showing potential for treating depression. The binding affinity was measured using radiolabeled ligands, yielding a Ki value of 50 nM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
